![molecular formula C24H15ClFNOS B302639 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B302639.png)
2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one involves its interaction with specific cellular targets, leading to the induction of apoptosis in cancer cells. Studies have shown that this compound binds to the DNA of cancer cells, leading to the activation of apoptotic pathways and ultimately causing cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis in cancer cells, while in vivo studies have demonstrated its anti-tumor activity in animal models. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential for use in various fields. However, the limitations of using this compound include its complex synthesis method, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Another direction is the development of more efficient synthesis methods for this compound, which may increase its availability for use in lab experiments. Additionally, the use of this compound in material science and environmental science may also be explored further, leading to the development of novel materials and water treatment processes.
Synthesemethoden
The synthesis of 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one involves the reaction between 2-chloro-6-fluorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a catalyst. The resulting product is then subjected to a condensation reaction with 2-benzothiophen-3-one to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, it has been used as a precursor for the synthesis of novel organic materials with desirable electronic properties. In environmental science, it has been investigated for its potential use in water treatment processes.
Eigenschaften
Molekularformel |
C24H15ClFNOS |
---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
(2Z)-2-[[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C24H15ClFNOS/c25-19-8-5-9-20(26)18(19)14-27-13-15(16-6-1-3-10-21(16)27)12-23-24(28)17-7-2-4-11-22(17)29-23/h1-13H,14H2/b23-12- |
InChI-Schlüssel |
UVNUJQAWBGMKJA-FMCGGJTJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C\4/C(=O)C5=CC=CC=C5S4 |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.